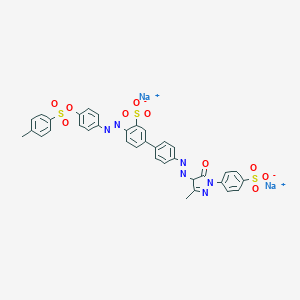
C.I. Acid Orange 63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
C.I. Acid Orange 63 is an organic compound that belongs to the class of azo dyes. It is commonly used as a dye for wool, silk, nylon, and wool blends. This compound is known for its vibrant orange color and is often used in the textile industry for dyeing and printing fabrics .
準備方法
Synthetic Routes and Reaction Conditions
C.I. Acid Orange 63 is typically synthesized through a multi-step process starting from 2-chloro-5-nitrobenzenesulfonic acid. The synthesis involves the following steps:
Diazotization: The 2-chloro-5-nitrobenzenesulfonic acid is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 2-naphthol, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually obtained as an orange powder, which is then purified and standardized for use in various applications .
化学反応の分析
Types of Reactions
C.I. Acid Orange 63 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
Oxidation: Various carboxylic acids and quinones.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
C.I. Acid Orange 63 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Widely used in the textile industry for dyeing and printing fabrics
作用機序
The mechanism of action of C.I. Acid Orange 63 primarily involves its ability to absorb light and impart color to substrates. The azo group (-N=N-) in the dye is responsible for its chromophoric properties. When the dye is applied to a substrate, it forms ionic or covalent bonds with the fibers, resulting in a stable coloration. The molecular targets and pathways involved include interactions with the amino and hydroxyl groups present in the fibers .
類似化合物との比較
Similar Compounds
C.I. Acid Orange 7: Another azo dye with similar applications but different molecular structure.
C.I. Acid Orange 52: Known for its use in dyeing wool and silk, similar to C.I. Acid Orange 63.
C.I. Acid Orange 74: Used in the textile industry for dyeing and printing, with a slightly different hue.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct orange color. Its stability and compatibility with various fibers make it a preferred choice in the textile industry. Additionally, its applications in scientific research and potential use in medicine highlight its versatility .
特性
CAS番号 |
15792-50-4 |
|---|---|
分子式 |
C35H28N6O10S3 |
分子量 |
788.8 g/mol |
IUPAC名 |
5-[4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H28N6O10S3/c1-22-3-16-31(17-4-22)54(49,50)51-29-14-10-27(11-15-29)36-38-32-20-7-25(21-33(32)53(46,47)48)24-5-8-26(9-6-24)37-39-34-23(2)40-41(35(34)42)28-12-18-30(19-13-28)52(43,44)45/h3-21,34H,1-2H3,(H,43,44,45)(H,46,47,48) |
InChIキー |
VIMSRKLHXNUATO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O |
Key on ui other cas no. |
15792-50-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















